molecular formula C24H21NO5S B11474082 Benzyl 2,6-dimethyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Benzyl 2,6-dimethyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No.: B11474082
M. Wt: 435.5 g/mol
InChI Key: FJHSSOWZYIERHX-UHFFFAOYSA-N
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Description

BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

The synthesis of BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C24H21NO5S

Molecular Weight

435.5 g/mol

IUPAC Name

benzyl 5-(benzenesulfonamido)-2,6-dimethyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H21NO5S/c1-16-13-22-20(14-21(16)25-31(27,28)19-11-7-4-8-12-19)23(17(2)30-22)24(26)29-15-18-9-5-3-6-10-18/h3-14,25H,15H2,1-2H3

InChI Key

FJHSSOWZYIERHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=CC=C3)C(=C(O2)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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